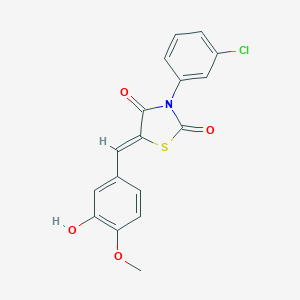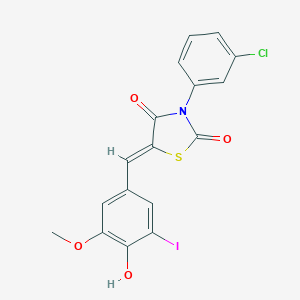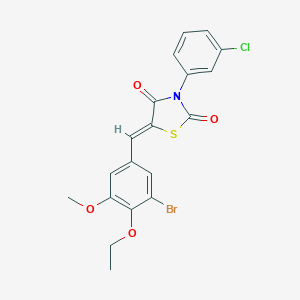![molecular formula C18H18N4O2S B301282 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazolidinone derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Scientific Research Applications
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has shown promise as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity.
Mechanism of Action
The mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to improve glucose tolerance and insulin sensitivity, which are important factors in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to exhibit a range of therapeutic properties, making it a promising candidate for further research.
However, there are also limitations to using 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is not fully understood, which may make it difficult to design experiments to investigate its therapeutic properties.
Future Directions
There are several future directions for research on 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one. One area of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its anti-tumor properties and its potential use in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one and to identify potential targets for its therapeutic use.
Conclusion
In conclusion, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties and has been found to inhibit the activity of various enzymes and signaling pathways. While there are limitations to using 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one in lab experiments, it remains a promising candidate for further research in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one involves the condensation of 3-phenyl-1-propionyl-1H-pyrazol-4-carbaldehyde with thiosemicarbazide followed by cyclization with methyl isothiocyanate. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-methyl-4-oxo-3-thiazolidineacetic acid to yield 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one.
properties
Product Name |
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-2-methylimino-5-[(3-phenyl-1-propanoylpyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-4-15(23)22-11-13(16(20-22)12-8-6-5-7-9-12)10-14-17(24)21(3)18(19-2)25-14/h5-11H,4H2,1-3H3/b14-10-,19-18? |
InChI Key |
ANKKPNCCUUCQET-DDZHSLTPSA-N |
Isomeric SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)N(C(=NC)S3)C |
SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C |
Canonical SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)




![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)

![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)

![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)